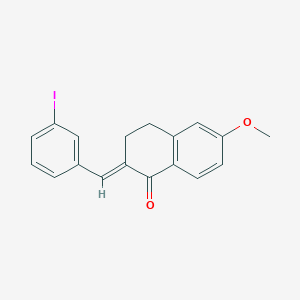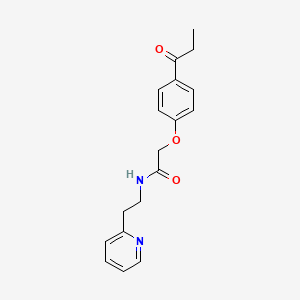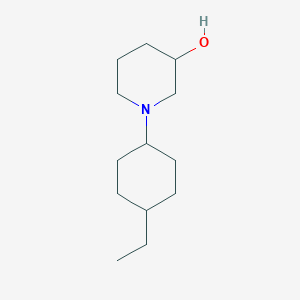
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone exerts its effects by binding to and activating the adenosine A3 receptor, a G protein-coupled receptor that is widely expressed in various tissues. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins. It can also inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages for laboratory experiments, including its high potency and selectivity for the adenosine A3 receptor, as well as its well-established synthesis method. However, there are also some limitations, such as its relatively low solubility in water and its potential to degrade over time.
Future Directions
There are several potential future directions for research on 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One area of interest is the development of more potent and selective analogs of 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone for use as therapeutic agents. Another direction is the investigation of 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone's potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone's anti-inflammatory effects and its potential applications in neurological disorders.
Synthesis Methods
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-iodobenzaldehyde with 6-methoxy-1-tetralone in the presence of a base, followed by reduction and purification steps.
Scientific Research Applications
2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential therapeutic applications in various diseases, particularly cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. 2-(3-iodobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has also been investigated for its anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(2E)-2-[(3-iodophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWWTXKTSCHAM-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)I)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)I)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(3-Iodophenyl)methylidene]-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-(4,8-dichloro-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B5218429.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5218437.png)
![4-chloro-2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5218442.png)
![4-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5218446.png)
![2-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5218457.png)


![N-(4-fluorophenyl)-N',N'-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfamide](/img/structure/B5218468.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5218475.png)
![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)
![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)

![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)